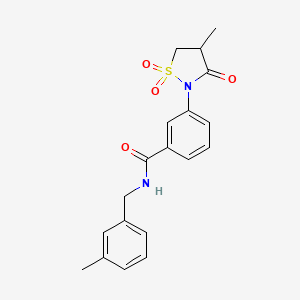![molecular formula C19H20BrN3O3S B4975157 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide, also known as BPTMC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTMC belongs to a class of compounds called thiosemicarbazones, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to inhibit the activity of ribonucleotide reductase, which is involved in DNA synthesis and repair. 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has also been shown to decrease the levels of reactive oxygen species, which are involved in various cellular processes. In animal models, 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to inhibit tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide could be studied for its potential use in combination with other drugs to enhance their efficacy.
Synthesemethoden
3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-bromo-4-methoxybenzoyl chloride with N-(3-aminophenyl)butyramide in the presence of carbon disulfide. The resulting compound can then be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer research, 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as HIV and tuberculosis.
Eigenschaften
IUPAC Name |
3-bromo-N-[[3-(butanoylamino)phenyl]carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-5-17(24)21-13-6-4-7-14(11-13)22-19(27)23-18(25)12-8-9-16(26-2)15(20)10-12/h4,6-11H,3,5H2,1-2H3,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXUHDVWUZSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975080.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975096.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)

